molecular formula C22H20N4O3 B2356408 (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide CAS No. 900266-15-1

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide

Cat. No.: B2356408
CAS No.: 900266-15-1
M. Wt: 388.427
InChI Key: OERMAODBFGPVKD-HNENSFHCSA-N
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Description

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various research studies and providing insights into its pharmacological properties.

Structural Features

The compound is characterized by:

  • Isoindole moiety : Contributes to its biological activity.
  • Methoxybenzamide group : Enhances solubility and interaction with biological targets.
  • Cyano group : Implicated in various biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs). These methods are favored for their efficiency in producing complex molecules. Catalysts such as transition metal complexes can be employed to enhance yields and reaction rates.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antitumor Activity

Several studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.2 to 6.48 μM against breast cancer cell lines like MCF-7 and HCT 116, indicating strong potential for therapeutic applications in oncology .

Antioxidative Activity

The antioxidative properties of related compounds have been explored, revealing that certain derivatives exhibit improved antioxidative capacity compared to standard agents. These findings suggest that the compound may play a role in reducing oxidative stress, which is crucial for cancer prevention and treatment .

Antibacterial Activity

Compounds with structural similarities have also been tested for antibacterial properties, showing moderate to strong activity against various bacterial strains. This highlights the potential of this compound as a candidate for developing new antibacterial agents .

Case Study 1: Antiproliferative Effects

In a recent study, a series of methoxy-substituted benzimidazole derivatives were evaluated for their antiproliferative activity. The most promising derivatives showed selective activity against MCF-7 cells, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin . This indicates a potential pathway for further development into effective cancer treatments.

Case Study 2: Structure–Activity Relationship

Research on the structure–activity relationship (SAR) of related compounds emphasizes the importance of specific functional groups in enhancing biological activity. Variations in substituents on the benzimidazole core were shown to influence both antioxidative and antiproliferative activities, suggesting that modifications to this compound could optimize its efficacy .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-benzoyl-N'-(propylamino)ureaUrea linkageAntitumor activity
4-methoxy-N-(phenyl)benzamideMethoxy groupAnti-inflammatory properties
Isoindole derivativesIsoindole coreAntimicrobial activity

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-12-24-22(28)18(13-23)19-16-6-4-5-7-17(16)20(25-19)26-21(27)14-8-10-15(29-2)11-9-14/h4-11H,3,12H2,1-2H3,(H,24,28)(H,25,26,27)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERMAODBFGPVKD-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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